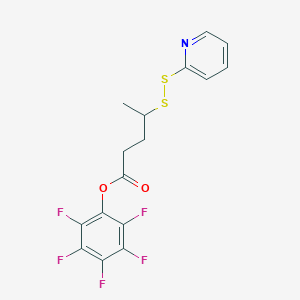

Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

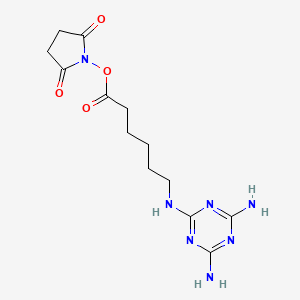

Le 4-(pyridin-2-yldisulfanyl)pentanoate de perfluorophényle est un linker bifonctionnel principalement utilisé dans la conjugaison anticorps-médicament (ADC). Ce composé est reconnu pour sa capacité à former des liaisons stables entre les anticorps et les médicaments, ce qui en fait un outil précieux dans les systèmes de délivrance ciblée de médicaments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-(pyridin-2-yldisulfanyl)pentanoate de perfluorophényle implique généralement la réaction d'esters de perfluorophényle avec des composés pyridin-2-yldisulfanyl dans des conditions contrôlées. La réaction est réalisée dans un solvant organique, tel que le dichlorométhane, à température ambiante. Le produit est ensuite purifié par chromatographie sur colonne pour atteindre un niveau de pureté élevé .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants. Le produit final est soumis à des mesures rigoureuses de contrôle qualité pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-(pyridin-2-yldisulfanyl)pentanoate de perfluorophényle subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique la conversion du groupe disulfanyl en dérivés sulfonyl.

Réduction : Le groupe disulfanyl peut être réduit en groupes thiol dans des conditions spécifiques.

Substitution : Le groupe perfluorophényle peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le periodate de sodium.

Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) et la tris(2-carboxyethyl)phosphine (TCEP) sont utilisés.

Substitution : Les nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés sulfonyl

Réduction : Dérivés thiol

Substitution : Divers composés perfluorophényliques substitués

Applications de la recherche scientifique

Le 4-(pyridin-2-yldisulfanyl)pentanoate de perfluorophényle a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme linker dans la synthèse de molécules complexes.

Biologie : Employé dans le développement de bioconjugués à des fins d'imagerie et de diagnostic.

Médecine : Intégral dans la création d'ADC pour la thérapie ciblée du cancer.

Industrie : Utilisé dans la production de polymères et de matériaux spécialisés.

Mécanisme d'action

Le composé exerce ses effets en formant des liaisons covalentes stables entre les anticorps et les médicaments. Le groupe perfluorophényle améliore la stabilité de la liaison, tandis que le groupe pyridin-2-yldisulfanyl facilite la libération du médicament dans des conditions spécifiques. Ce mécanisme de délivrance ciblée garantit que le médicament est libéré au site d'action souhaité, minimisant les effets secondaires et améliorant l'efficacité thérapeutique .

Applications De Recherche Scientifique

Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules.

Biology: Employed in the development of bioconjugates for imaging and diagnostic purposes.

Medicine: Integral in the creation of ADCs for targeted cancer therapy.

Industry: Utilized in the production of specialized polymers and materials.

Mécanisme D'action

The compound exerts its effects by forming stable covalent bonds between antibodies and drugs. The perfluorophenyl group enhances the stability of the linkage, while the pyridin-2-yldisulfanyl group facilitates the release of the drug under specific conditions. This targeted delivery mechanism ensures that the drug is released at the desired site of action, minimizing side effects and improving therapeutic efficacy .

Comparaison Avec Des Composés Similaires

Composés similaires

- 4-(pyridin-2-yldisulfanyl)butanoate de perfluorophényle

- 4-(pyridin-2-yldisulfanyl)propanoate de perfluorophényle

Unicité

Le 4-(pyridin-2-yldisulfanyl)pentanoate de perfluorophényle est unique en raison de son équilibre optimal entre stabilité et réactivité. La longueur de la chaîne pentanoate fournit la bonne orientation spatiale pour une conjugaison efficace des médicaments, ce qui la rend plus efficace par rapport aux analogues à chaîne plus courte ou plus longue .

Propriétés

Formule moléculaire |

C16H12F5NO2S2 |

|---|---|

Poids moléculaire |

409.4 g/mol |

Nom IUPAC |

(2,3,4,5,6-pentafluorophenyl) 4-(pyridin-2-yldisulfanyl)pentanoate |

InChI |

InChI=1S/C16H12F5NO2S2/c1-8(25-26-9-4-2-3-7-22-9)5-6-10(23)24-16-14(20)12(18)11(17)13(19)15(16)21/h2-4,7-8H,5-6H2,1H3 |

Clé InChI |

GQXYPNARAMHGHI-UHFFFAOYSA-N |

SMILES canonique |

CC(CCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)SSC2=CC=CC=N2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12308302.png)

![tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B12308309.png)

![3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B12308316.png)

![1-(3-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12308322.png)

![(E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B12308323.png)

![17-(4,5-dihydroxy-6-methylhept-6-en-2-yl)-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12308331.png)